N,N-dimethyl-4-(1-piperidinylcarbonyl)-1-piperidinesulfonamide
Overview
Description
N,N-dimethyl-4-(1-piperidinylcarbonyl)-1-piperidinesulfonamide is a useful research compound. Its molecular formula is C13H25N3O3S and its molecular weight is 303.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.16166284 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
One significant application is in the field of corrosion inhibition. Piperidine derivatives, including those structurally related to N,N-dimethyl-4-(1-piperidinylcarbonyl)-1-piperidinesulfonamide, have been investigated for their ability to inhibit the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to study the adsorption behaviors of these derivatives on iron surfaces, revealing that such compounds could offer promising corrosion inhibition properties (Kaya et al., 2016).
Environmental Chemistry
In environmental chemistry, N,N-dimethylsulfamide (DMS), a compound related to this compound, has been identified as a precursor to N-nitrosodimethylamine (NDMA) during water treatment processes involving ozonation. Research has shown that the presence of bromide during the ozonation of DMS-containing waters can lead to NDMA formation, highlighting the complex interactions between chemical precursors and treatment processes (von Gunten et al., 2010).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for their potential therapeutic applications. For example, compounds within this class have been studied for their opioid receptor antagonism, which could be beneficial in treating gastrointestinal motility disorders. Such studies contribute to our understanding of how modifications to the piperidine structure can influence biological activity and receptor selectivity (Zimmerman et al., 1994).
Enzyme Inhibition
Another application is in enzyme inhibition. Novel benzenesulfonamides incorporating triazine moieties, which are structurally similar to this compound, have shown inhibitory activity against various enzymes such as carbonic anhydrase. This enzyme plays a role in physiological processes like respiration and pH regulation. Compounds with this structural motif have the potential for therapeutic use in treating diseases where enzyme regulation is a factor (Lolak et al., 2019).
Chemical Synthesis
In chemical synthesis, the use of dimethylcarbonate (DMC) as an eco-friendly methylation agent has been explored. DMC can serve as a safer alternative to more toxic methylating agents in the synthesis of various organic compounds. This is relevant to the broader class of sulfonamide compounds, including this compound, as it offers a greener synthesis pathway for chemical researchers and industry (Tundo et al., 2001).
Properties
IUPAC Name |
N,N-dimethyl-4-(piperidine-1-carbonyl)piperidine-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3S/c1-14(2)20(18,19)16-10-6-12(7-11-16)13(17)15-8-4-3-5-9-15/h12H,3-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFNBCHKHBPDFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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